6-Bromo-8-methyl-5-nitroquinolin-2-ol
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Overview
Description
6-Bromo-8-methyl-5-nitroquinolin-2-ol is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-5-nitroquinolin-2-ol typically involves the bromination, nitration, and subsequent functionalization of quinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and nitric acid or nitrating agents for nitration. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure consistent quality and high yield. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-5-nitroquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
6-Bromo-8-methyl-5-nitroquinolin-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-5-nitroquinolin-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylquinolin-2-ol
- 5-Nitroquinolin-2-ol
- 8-Methyl-5-nitroquinolin-2-ol
Uniqueness
Compared to similar compounds, it offers a unique combination of properties that can be exploited in various scientific research and industrial applications .
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
6-bromo-8-methyl-5-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-4-7(11)10(13(15)16)6-2-3-8(14)12-9(5)6/h2-4H,1H3,(H,12,14) |
InChI Key |
JBCCAHPDQKGZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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